molecular formula C10H14O3 B6167808 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid CAS No. 1158752-66-9

1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid

Cat. No.: B6167808
CAS No.: 1158752-66-9
M. Wt: 182.2
InChI Key:
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Description

1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H14O3 It is characterized by a cyclopropane ring attached to a cyclohexanone moiety, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable cyclohexanone derivative. One common method is the reaction of cyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of 1-(4-hydroxycyclohexyl)cyclopropane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(4-Oxocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid.

    Cyclopropane-1-carboxylic acid: Shares the cyclopropane ring and carboxylic acid group.

    Cyclohexane-1,4-dione: A potential oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a cyclohexanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropane-1-carboxylic acid with cyclohexanone in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "Cyclohexanone", "Catalyst" ], "Reaction": [ "Add cyclohexanone to a solution of cyclopropane-1-carboxylic acid in the presence of a catalyst", "Heat the mixture to a temperature of 80-100°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

1158752-66-9

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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